Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)-
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Overview
Description
Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- is a chemical compound with a complex structure that includes a butanoic acid backbone, an acetylamino group, and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- typically involves the esterification of butanoic acid derivatives with phenylmethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The acetylamino group can participate in hydrogen bonding and other interactions that modulate the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, phenylmethyl ester: Similar in structure but lacks the acetylamino group.
Butanoic acid, 3-methyl-, phenylmethyl ester: Contains a methyl group instead of an acetylamino group.
Butanoic acid, 3-methyl-, ethyl ester: Similar ester structure but with an ethyl group instead of phenylmethyl.
Uniqueness
The presence of the acetylamino group in Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- provides unique chemical properties and potential biological activities that are not observed in its similar counterparts. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
623932-51-4 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl (3S)-3-acetamidobutanoate |
InChI |
InChI=1S/C13H17NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
RSPWSXRPXZNTSF-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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